Flavor and Fragrance Industry: Compounds like 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-Ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (HEMF), structurally similar to the compound , are well-known flavor and aroma compounds found in various fruits and processed foods. [, , , , , ]. This suggests that "4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one" might possess interesting sensory properties, making it a potential candidate for applications in the food and fragrance industries.
Pharmaceutical Research: The presence of a chiral center in the molecule indicates potential for stereoisomers with distinct biological activities. The provided papers discuss the synthesis and biological evaluation of several substituted 2,5-dihydrofuran-2-ones possessing various pharmacological activities, including antifungal, [] antiviral, [] and anticancer properties []. This highlights the potential of this class of compounds as starting points for medicinal chemistry research.
Reaction of Aryl Glyoxal Monohydrates with Dialkyl Acetylenedicarboxylates: This method, described in paper 2 [], involves a three-component reaction catalyzed by triphenylphosphine. Adapting this approach using an appropriate aryl glyoxal monohydrate and a diethyl acetylenedicarboxylate could potentially yield a precursor that could be further modified to obtain the desired "4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one".
Cyclization of Functionalized Allenes: Paper 26 [] details the use of silver-catalyzed 5-endo-trig cycloisomerization of 4-phosphorylated 5-hydroxypenta-2,3-dienoates to synthesize 2,5-dihydrofuran-2-carboxylates. This strategy could be explored by designing a suitable allene precursor incorporating the desired ethyl and hydroxyl substituents.
Flavor and Fragrance Industry: HDMF and HEMF, structurally similar to the compound , are widely used in the food and beverage industry for their caramel-like and fruity aroma notes [, , , , , ]. This suggests that "4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one" could potentially contribute unique sensory properties to food products, beverages, or fragrances.
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